Technical Whitepaper: Chemical Structure, Reactivity, and Applications of 2-Methyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazine
Technical Whitepaper: Chemical Structure, Reactivity, and Applications of 2-Methyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazine
Executive Summary
As medicinal chemistry increasingly relies on privileged heterocyclic scaffolds, 2-methyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazine (CAS: 174567-34-1) has emerged as a highly versatile building block. Featuring a bicyclic benzoxazine core, a chiral center at the C2 position, and a highly reactive nitro group at the C6 position, this compound serves as a critical intermediate in the synthesis of advanced therapeutics. This whitepaper provides an in-depth analysis of its physicochemical properties, synthetic pathways, and downstream pharmacological applications, alongside field-proven experimental protocols for its derivatization.
Physicochemical Profiling and Structural Dynamics
The molecular architecture of 2-methyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazine dictates its reactivity profile. The secondary amine at position 4 acts as a moderate nucleophile, while the nitro group at position 6 imparts strong electron-withdrawing effects (-M, -I) on the aromatic ring[1]. This electronic descreening stabilizes the core against oxidative degradation but necessitates specific catalytic conditions for further functionalization.
Quantitative Data Summary
The following table summarizes the core physicochemical parameters and hazard classifications of the compound:
| Parameter | Specification / Data |
| IUPAC Name | 2-Methyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazine |
| CAS Number | 174567-34-1 |
| Molecular Formula | C9H10N2O3 |
| Molecular Weight | 194.19 g/mol |
| Physical State | Solid |
| SMILES String | CC1CNC2=CC(=O)=CC=C2O1 |
| Hazard Classification | Acute Tox. 3 Oral (H301), GHS06 |
Synthetic Methodologies and Core Assembly
The de novo synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives typically involves the ring closure of N-alkylated o-aminophenol derivatives or the reduction of commercially available benzoxazoles[2].
For advanced pharmaceutical applications requiring high enantiomeric purity, traditional resolution methods using hydrolases are often insufficient. Instead, chemoenzymatic asymmetric synthesis is deployed. Bioreduction of precursor ketones using specific alcohol dehydrogenases (e.g., ADH-A from Rhodococcus ruber) allows for the recovery of enantiopure (S)-alcohols with complete selectivity, which are subsequently cyclized to form chiral benzoxazine cores[3]. This stereodiscrimination is critical when synthesizing precursors for stereospecific drugs like levofloxacin[3].
Experimental Protocol: Catalytic Hydrogenation Workflow
The most common downstream application of this compound is the reduction of the 6-nitro group to a 6-amino group, generating an electron-rich aniline for Buchwald-Hartwig cross-coupling or amide bond formation.
Step-by-Step Methodology
-
Substrate Solubilization: Dissolve 1.0 equivalent of 2-methyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazine in anhydrous methanol (MeOH) to achieve a 0.1 M concentration.
-
Causality: Methanol provides optimal solubility for the nitroaromatic precursor and facilitates rapid proton transfer during the catalytic hydrogenation cycle.
-
-
Inert Atmosphere & Catalyst Addition: Purge the reaction flask with Nitrogen (N₂) gas for 5 minutes. Carefully add 0.1 equivalents (by weight) of 10% Palladium on Carbon (Pd/C).
-
Causality: Dry Pd/C is highly pyrophoric, particularly in the presence of methanol vapors. The N₂ blanket prevents accidental ignition and establishes a safe baseline for the reaction.
-
-
Hydrogenation: Evacuate the flask under a light vacuum and backfill with Hydrogen (H₂) gas via a balloon or Parr shaker (1 atm to 30 psi). Stir vigorously at room temperature for 2-4 hours.
-
Causality: The 6-nitro group is readily reduced under mild conditions. Vigorous stirring maximizes the three-phase boundary (solid catalyst, liquid solvent, gas H₂) to ensure complete conversion.
-
-
Reaction Monitoring (Self-Validation): Monitor reaction progress via LC-MS or normal-phase TLC (Eluent: 1:1 EtOAc/Hexane).
-
Causality: The reduction of the nitro group (-NO₂) to an amine (-NH₂) results in a distinct mass shift (-30 Da) and a significant increase in polarity (lower Rf on TLC). The reaction is only terminated when the starting material is entirely consumed, preventing separation issues.
-
-
Filtration and Workup: Purge the system with N₂ to remove residual H₂. Filter the mixture through a tightly packed pad of Celite, washing the pad with excess MeOH.
-
Causality: Celite traps fine, colloidal Pd particulates that would otherwise pass through standard filter paper, preventing heavy metal contamination in the final product.
-
-
Isolation and Storage: Concentrate the filtrate under reduced pressure. Store the resulting 6-amino derivative under an inert Argon atmosphere at -20°C.
-
Causality: Electron-rich anilines are highly susceptible to air oxidation, which forms dark-colored azo or nitroso impurities over time.
-
Caption: Step-by-step experimental workflow for the catalytic hydrogenation of the 6-nitro group.
Pharmacological Applications and Downstream Derivatization
The derivatization of the benzoxazine core unlocks diverse pharmacological pathways:
-
Antimicrobial Agents: The 6-amino derivative is a foundational precursor for the synthesis of broad-spectrum fluoroquinolone antibiotics, most notably levofloxacin and its analogs[3]. The benzoxazine ring is fused to the quinolone core to enhance tissue penetration and gyrase inhibition.
-
Potassium Channel Openers: Structurally related nitro-benzoxazine compounds, such as ZM260384, act as potent potassium channel openers. These derivatives have been shown to significantly accelerate the decline in skeletal muscle function during restricted blood flow and alter regional hemodynamics[4].
-
Bioreductive Prodrugs: The intact 6-nitro group can undergo targeted in vivo bioreduction by nitroreductases in hypoxic environments (such as solid tumors). This reduction forms reactive cytotoxic intermediates, a mechanism actively explored in oncology for hypoxia-selective prodrugs[1].
Caption: Logical derivatization pathways of the benzoxazine core leading to distinct pharmacological classes.
Safety, Handling, and Storage Protocols
Due to its biological activity and chemical structure, 2-methyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazine requires strict handling protocols. It is classified under Acute Toxicity Category 3 (Oral) and carries the GHS06 (Skull and crossbones) pictogram, indicating severe toxicity if ingested.
-
PPE Requirements: Nitrile gloves, safety goggles, and a well-ventilated fume hood are mandatory to prevent inhalation of dust or skin contact.
-
Storage: The compound is a combustible solid. It must be stored in a sealed container in a dry, well-ventilated environment, optimally at 2-8°C, away from strong oxidizing agents and direct light.
References
- Sigma-Aldrich. "2-Methyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazine - Properties and Safety Information." sigmaaldrich.com.
- Benchchem. "Ethyl 2-methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate - Chemical Reactions Analysis." benchchem.com.
- Kotha, S., Bindra, V., & Kuki, A. "SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES." semanticscholar.org.
- PubMed (NIH). "Chemoenzymatic asymmetric synthesis of 1,4-benzoxazine derivatives: application in the synthesis of a levofloxacin precursor." nih.gov.
- PubMed (NIH). "Effect of the potassium channel opener ZM260384 on skeletal muscle function during restricted blood flow in the anaesthetized cat." nih.gov.
Sources
- 1. Ethyl 2-methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | 154365-37-4 | Benchchem [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Chemoenzymatic asymmetric synthesis of 1,4-benzoxazine derivatives: application in the synthesis of a levofloxacin precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of the potassium channel opener ZM260384 on skeletal muscle function during restricted blood flow in the anaesthetized cat - PubMed [pubmed.ncbi.nlm.nih.gov]
